Potency in GPR35 Desensitization Assay: A Foundational Activity Marker
The target compound exhibits potent agonist activity at the G protein-coupled receptor 35 (GPR35) in a human HT-29 cell-based desensitization assay. Its half-maximal inhibitory concentration (IC50) was determined to be 8.60 nM against 1 μM zaprinast-induced desensitization [1]. This quantitative value establishes a foundational single-point activity profile for this specific chemical structure.
| Evidence Dimension | Potency (IC50) in GPR35 agonist-induced desensitization |
|---|---|
| Target Compound Data | IC50 = 8.60 nM |
| Comparator Or Baseline | Assay baseline: 1 μM zaprinast control. No direct comparator IC50 provided in the same dataset. |
| Quantified Difference | Not calculable due to lack of comparator data in the source. |
| Conditions | Human HT-29 colon cancer cells; preincubation with compound for 1 hour, followed by zaprinast challenge. Data curated in BindingDB. |
Why This Matters
This single-point IC50 allows scientists to establish a minimum potency benchmark for this chemical series at GPR35, but does not alone constitute a reason to select this compound over an analog.
- [1] BindingDB. Entry for BDBM50259839 / CHEMBL4100677: GPR35 Agonist Activity Data. Data field: IC50. View Source
